molecular formula C29H40O5 B12380752 (25S)-Antcin B CAS No. 163597-25-9

(25S)-Antcin B

Cat. No.: B12380752
CAS No.: 163597-25-9
M. Wt: 468.6 g/mol
InChI Key: DVORYMAGXQGBQK-HPRYJKPLSA-N
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Description

(25S)-Antcin B is a naturally occurring triterpenoid compound found in the fruiting bodies of the medicinal mushroom Antrodia camphorata. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The unique structure of this compound contributes to its potent bioactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25S)-Antcin B involves several steps, starting from readily available starting materials. The key steps include cyclization, oxidation, and functional group modifications to achieve the desired triterpenoid structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Antrodia camphorata fruiting bodies. Advanced extraction techniques, such as supercritical fluid extraction and high-performance liquid chromatography, are employed to isolate and purify the compound. These methods ensure the efficient production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(25S)-Antcin B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities.

Scientific Research Applications

(25S)-Antcin B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its role in modulating cellular pathways and gene expression.

    Medicine: Explored for its potential therapeutic effects in treating inflammation, cancer, and liver diseases.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of (25S)-Antcin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (25S)-Antcin B include other triterpenoids such as:

  • Antcin A
  • Antcin C
  • Ganoderic acid

Uniqueness

This compound is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities. Compared to other triterpenoids, this compound exhibits a broader range of therapeutic effects and higher potency in certain applications.

Properties

CAS No.

163597-25-9

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

IUPAC Name

(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17+,18+,19-,20+,21+,28+,29-/m1/s1

InChI Key

DVORYMAGXQGBQK-HPRYJKPLSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C

Canonical SMILES

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Origin of Product

United States

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